2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
Overview
Description
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methyl groups attached to the quinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone can be synthesized through the bromination of 3,6-dimethyl-1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinones with various functional groups.
Scientific Research Applications
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying electron transport chains and oxidative stress in biological systems. The compound’s molecular targets include enzymes and proteins involved in redox reactions, affecting cellular pathways related to energy production and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-1,4-benzoquinone
- 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dichloro-3,6-dimethyl-1,4-benzoquinone
Uniqueness
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSPXJILWYFFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950992 | |
Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28293-38-1 | |
Record name | NSC56328 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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